2,4-Dichloro-7-isobutyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
2,4-Dichloro-7-isobutyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic organic compound that contains both chlorine and isobutyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-7-isobutyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the chlorination of pyrrolo[2,3-d]pyrimidine derivatives. One common method includes the reaction of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with phosphorus oxychloride (POCl3) in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is carried out under reflux conditions, typically at temperatures around 70-106°C, to achieve chlorination at the 2 and 4 positions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-7-isobutyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2 and 4 positions can be substituted by nucleophiles such as amines or thiols.
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: It can undergo Suzuki coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Electrophilic Substitution: Reagents like bromine or nitric acid under controlled conditions.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate in solvents like toluene or DMF.
Major Products:
Nucleophilic Substitution: Formation of substituted pyrrolo[2,3-d]pyrimidines.
Electrophilic Substitution: Formation of halogenated or nitrated derivatives.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
2,4-Dichloro-7-isobutyl-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can modulate various biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: Utilized in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 2,4-Dichloro-7-isobutyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can modulate signaling pathways that are crucial for cell proliferation and survival. This makes it a potential candidate for the development of targeted therapies in oncology .
Comparison with Similar Compounds
- 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
- 2,6-Dichloro-7-deazapurine
- 4,6-Dichloro-4H-purine
Comparison: Compared to its analogs, 2,4-Dichloro-7-isobutyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. This structural variation can enhance its binding affinity to specific targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C10H11Cl2N3 |
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Molecular Weight |
244.12 g/mol |
IUPAC Name |
2,4-dichloro-7-(2-methylpropyl)pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C10H11Cl2N3/c1-6(2)5-15-4-3-7-8(11)13-10(12)14-9(7)15/h3-4,6H,5H2,1-2H3 |
InChI Key |
RACIVLQNXYBBGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CC2=C1N=C(N=C2Cl)Cl |
Origin of Product |
United States |
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